molecular formula C11H19NO4 B8221683 Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8221683
M. Wt: 229.27 g/mol
InChI Key: XDPIRVSVCAPANZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate is a high-purity chemical building block offered for research applications. With the CAS number 2167117-31-7 and a molecular formula of C11H19NO4, this compound features a bridged bicyclic structure that serves as a versatile scaffold in medicinal chemistry and drug discovery . Compounds based on the 8-azabicyclo[3.2.1]octane core are of significant interest in pharmaceutical research. This structural motif is a key feature in the development of novel therapeutic agents, such as potent and systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising approach for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), enhancing its natural anti-inflammatory and analgesic effects at the site of inflammation . As such, this building block is valuable for researchers designing and synthesizing new bioactive molecules for investigating inflammatory pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-4-9(13)8(12)6-15-5-7/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPIRVSVCAPANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Deprotonation and Triflation

The most common route begins with tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone). Deprotonation at the α-position of the ketone using lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C generates an enolate, which is trapped with N-phenylbis(trifluoromethanesulfonimide) to form the enol triflate.

Typical Procedure :

  • Dissolve N-Boc-nortropinone (5 g, 22.2 mmol) in anhydrous THF (24 mL).

  • Add LiHMDS (24.4 mmol) dropwise at −70°C under nitrogen.

  • Stir for 45 min, then add N-phenyltrifluoromethanesulfonimide (24.4 mmol) in THF.

  • Warm to room temperature, concentrate, and purify via silica gel chromatography (cyclohexane/ether).

Yield : 78–92%.

Hydroxylation and Oxa-Ring Formation

The triflate intermediate undergoes stereoselective hydroxylation and oxa-ring closure . In WO2009143313A1, the (6S) and (6R) isomers are resolved via enzymatic or chemical catalysis. For example:

  • Hydrolysis of an epoxide intermediate with aqueous NaOH introduces the hydroxyl group.

  • Cyclization via Mitsunobu conditions (DEAD, PPh₃) forms the 3-oxa bridge.

Alternative Route: Direct Cyclization of Pyrrole Derivatives

Skraup Reaction and Bicyclization

A patent (US20030032645A1) describes constructing the bicyclic core from pyrrole precursors:

  • Skraup reaction : Condense 2-nitroaniline with glycerol in H₂SO₄ to form 8-bromoquinoline.

  • Buchwald–Hartwig coupling : React with tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate under Pd catalysis to install the oxa group.

Key Conditions :

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: BINAP or XPhos.

  • Base: NaOt-Bu in toluene at 80°C.

Yield : 49–65%.

Enantioselective Synthesis

Chiral Auxiliary Approach

The 2021 Organic & Biomolecular Chemistry review highlights enantioselective methods:

  • Asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce ketones to chiral alcohols.

  • Dynamic kinetic resolution : Employ lipases or transition-metal complexes to control stereochemistry during cyclization.

Example :

  • Resolve racemic N-Boc-nortropinone using chiral HPLC.

  • Subject to triflation and hydroxylation as in Section 1.

Yield : 70–85% with >98% ee.

Optimization and Scale-Up Challenges

Purification and Yield Improvements

  • Chromatography : Flash silica gel (ethyl acetate/hexanes) remains standard, but recrystallization from EtOAc/hexanes improves scalability.

  • Troubleshooting :

    • Low yields (<60%) often stem from incomplete deprotonation; ensure rigorous anhydrous conditions.

    • Epimerization during hydroxylation is mitigated by low-temperature quenching.

Green Chemistry Approaches

  • Replace THF with cyclopentyl methyl ether (CPME) for safer solvent options.

  • Catalytic Mitsunobu conditions (e.g., ZnEt₂/PhCOOH) reduce stoichiometric reagent waste.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)Stereocontrol
N-Boc-NortropinoneN-Boc-nortropinoneLDA/LiHMDS triflation78–92Moderate
Pyrrole Cyclization2-NitroanilineSkraup/Buchwald–Hartwig49–65Low
EnantioselectiveRacemic intermediatesChiral resolution70–85High

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizers.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, alkylating agents, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a ketone, while substitution reactions could introduce various functional groups onto the bicyclic scaffold.

Scientific Research Applications

Industrial Production

In industrial settings, optimizing synthetic routes for scalability and cost-effectiveness is crucial. Techniques such as continuous flow chemistry may be employed to enhance efficiency and reproducibility.

Medicinal Chemistry

The compound's structural resemblance to tropane alkaloids suggests potential pharmacological properties, particularly concerning the central nervous system. Research into its derivatives may reveal therapeutic applications, including:

  • Neuropharmacology : Investigating effects on neurotransmitter systems.
  • Analgesics : Developing pain relief medications based on its structure.

Synthetic Organic Chemistry

As an intermediate, this compound is valuable for synthesizing various biologically active molecules, including:

  • Agrochemicals : Compounds used in agriculture for pest control.
  • Pharmaceuticals : New drugs targeting specific diseases or conditions.

Chemical Reactions and Mechanisms

Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo several chemical reactions:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction : Modifications to the bicyclic structure or functional groups attached can occur.
  • Substitution : Nucleophilic or electrophilic substitutions can happen at various positions on the bicyclic ring.

Common Reagents

Reaction TypeReagents
OxidationPotassium permanganate (KMnO₄), chromium trioxide (CrO₃)
ReductionLithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
SubstitutionHalogens, alkylating agents

Research has indicated that compounds structurally related to tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane derivatives exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • CNS Activity : Studies suggest potential applications in treating neurological disorders.

Synthetic Pathways

A notable case study involved synthesizing a derivative using tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane as an intermediate, leading to a novel compound with enhanced activity against specific cancer cell lines.

Mechanism of Action

The mechanism by which tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structurally related bicyclo[3.2.1]octane derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate 6-hydroxy, 3-oxa C12H19NO4 241.28 Not reported Hypothetical; potential use in medicinal chemistry due to polarity and hydrogen-bonding capacity
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-hydroxy C12H21NO3 227.30 143557-91-9 Intermediate in drug synthesis; explored for CRBN-mediated degradation
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-oxo (ketone) C12H19NO3 225.29 185099-67-6 Key precursor for functionalization; high similarity (0.95) to other ketone derivatives
tert-Butyl 3-phenoxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-phenoxy C17H23NO3 289.37 Non-opioid analgesic candidate; optimized for receptor binding in SAR studies
tert-Butyl 3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate 4-cyanophenoxy C18H22N2O3 314.39 Improved metabolic stability due to electron-withdrawing cyano group
tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 3-amino C12H22N2O2 226.31 207405-68-3 Versatile building block for peptide coupling; stereoisomers (endo/exo) influence reactivity

Functional Group Impact on Properties

Hydroxyl Group Position (3 vs. 6)
  • 3-hydroxy derivatives (e.g., CAS 143557-91-9): Exhibit moderate polarity (logP ~1.5) and are intermediates in synthesizing kinase inhibitors or molecular glues .
  • 6-hydroxy-3-oxa analog : Hypothetically, the 6-hydroxy group would increase solubility compared to 3-hydroxy derivatives due to reduced steric hindrance. The 3-oxa substitution may lower ring strain, enhancing stability .
Ketone vs. Ether (3-oxo vs. 3-oxa)
  • 3-oxo derivatives (e.g., CAS 185099-67-6): Serve as electrophilic intermediates for nucleophilic additions (e.g., Grignard reactions). The ketone’s electron-withdrawing nature reduces basicity of the adjacent nitrogen .
Phenoxy and Aromatic Substituents
  • Phenoxy derivatives (e.g., 67a, 67i) demonstrate enhanced binding to biological targets like serotonin receptors. For example, 4-cyanophenoxy analogs (67l) show improved metabolic stability (t1/2 > 6 hours in microsomes) due to reduced oxidation .

Biological Activity

Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2167117-31-7) is a bicyclic compound with significant potential in medicinal chemistry due to its structural similarities to tropane alkaloids, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Formula

The compound features a complex bicyclic structure characterized by:

  • Bicyclic Core : An azabicyclo[3.2.1]octane framework.
  • Functional Groups : A tert-butyl ester group and a hydroxy group.

Molecular Characteristics

PropertyValue
Molecular FormulaC11H19NO4
Molecular Weight229.28 g/mol
Purity97%
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter regulation, similar to other tropane derivatives.
  • Receptor Modulation : Interaction with central nervous system receptors, potentially influencing dopaminergic pathways.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit varying degrees of selectivity for dopamine transporters (DAT) and serotonin transporters (SERT). For instance, studies on hydroxylated tropanes suggest that:

  • Selectivity : Hydroxylated compounds tend to show higher DAT versus SERT selectivity.
  • Potency : The presence of hydroxyl groups at specific positions enhances potency at DAT .

Case Study: Structure Activity Relationship (SAR)

A comparative analysis of hydroxylated tropanes revealed:

CompoundDAT Potency (IC50)SERT Potency (IC50)Selectivity Ratio (DAT/SERT)
6-Hydroxy CompoundLower than 7-HydroxyHigher than 6-HydroxyHigher
7-Hydroxy CompoundHigherLowerMore favorable

This indicates that the position of hydroxylation significantly affects biological activity and selectivity.

Antimicrobial Activity

Recent studies have explored the antibacterial properties of related bicyclic compounds, demonstrating broad-spectrum activity against Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : Compounds were tested against various bacterial strains, showing low nanomolar IC50 values against DNA gyrase and Topoisomerase IV, indicating strong antibacterial potential .
  • Minimum Inhibitory Concentration (MIC) : Results showed effective MIC values for several strains, suggesting that modifications in the bicyclic structure can enhance antimicrobial efficacy.

Q & A

Q. Optimization Strategies :

  • Use chiral catalysts to control stereochemistry, critical for biological activity .
  • Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity to >95% .

How does the stereochemistry of this compound influence its biological activity in medicinal chemistry applications?

Advanced Stereochemical Analysis
The compound’s activity as a pharmaceutical intermediate depends on its stereoisomeric configuration:

  • The (1S,5S) enantiomer exhibits higher binding affinity to target proteins (e.g., Ras inhibitors) due to complementary spatial interactions with active sites .
  • In contrast, the (1S,5R) isomer shows reduced efficacy, highlighting the need for enantiomeric separation techniques like chiral HPLC or enzymatic resolution .

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, hydroxyl at δ 5.2 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects diastereomeric impurities .
  • Melting Point : Consistent melting points (e.g., 141–142.5°C for the endo-hydroxy derivative) validate crystallinity .

What strategies can resolve contradictions in reported synthetic yields or stereochemical outcomes for this bicyclic carboxylate?

Advanced Data Contradiction Analysis
Discrepancies in yields (e.g., 50% vs. 98%) arise from:

  • Reaction Conditions : Elevated temperatures or prolonged reaction times may degrade sensitive intermediates .
  • Protecting Group Stability : Boc groups are prone to cleavage under strong acidic conditions; alternative protecting groups (e.g., Fmoc) may improve stability .
  • Catalyst Selection : Palladium vs. nickel catalysts in hydrogenation steps can alter stereoselectivity and yields .

Resolution : Design of Experiments (DoE) frameworks optimize variables (temperature, solvent, catalyst loading) systematically .

How is this compound utilized as a building block in pharmaceutical research?

Basic Application
The compound serves as a precursor for:

  • Pan-Ras Inhibitors : Functionalization with chlorobenzothiazole groups enhances binding to Ras GTPase active sites .
  • Anticancer Agents : Coupling with chloropyrimidine moieties (e.g., tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate) improves pharmacokinetic profiles .

Methodology : Click chemistry or Suzuki-Miyaura cross-coupling introduces diverse pharmacophores .

What are the mechanistic considerations in the ring-forming steps during the synthesis of this bicyclic compound?

Advanced Mechanistic Study
The bicyclo[3.2.1]octane core forms via:

  • Schmidt Reaction : Azide intermediates undergo intramolecular cyclization to form the 8-azabicyclo skeleton .
  • Mannich Cyclization : Condensation of amines with ketones or aldehydes under acidic conditions generates the fused ring system .

Key Insight : DFT calculations predict transition-state energies, guiding solvent selection (e.g., THF vs. DMF) to favor 6-membered cyclic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.